dipotassium;dioxido(dioxo)tungsten

Description

Introduction to Dipotassium Dioxido(dioxo)tungsten (K₂WO₄)

Chemical Identity and Nomenclature

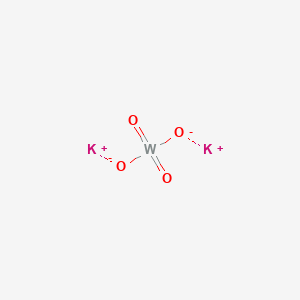

Dipotassium dioxido(dioxo)tungsten, with the systematic IUPAC name dipotassium;dioxido(dioxo)tungsten , is a tungsten(VI) oxysalt characterized by the formula K₂WO₄. Its structure consists of a central tungsten atom in the +6 oxidation state, coordinated by four oxygen atoms in a tetrahedral arrangement (WO₄²⁻), balanced by two potassium cations. The compound is alternatively termed potassium tungstate , dipotassium wolframate , or potassium tungsten oxide , reflecting its diverse nomenclature across disciplines.

Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 326.05 g/mol | |

| Melting Point | 921 °C | |

| Density (25°C) | 3.12 g/mL | |

| Solubility in Water | Highly soluble (hygroscopic) | |

| Crystal Structure | Monoclinic |

The compound’s hygroscopic nature and stability under high-temperature conditions make it suitable for applications in molten carbonate fuel cells and ceramic glazes. Its solubility profile—readily dissolving in water but insoluble in alcohols—facilitates its use in aqueous analytical chemistry.

Historical Development of Alkali Metal Tungstates

The study of alkali metal tungstates began in the 19th century with Marignac’s pioneering work on tungstosilicic acids. Early researchers struggled to classify heteropoly acids like tungstophosphates and molybdosilicates, often misinterpreting their structures as simple mixtures rather than discrete compounds. By the late 1800s, Kehrmann and Rosenheim systematically demonstrated that these compounds possessed well-defined stoichiometries and coordination geometries, laying the groundwork for modern coordination theory.

Properties

IUPAC Name |

dipotassium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNGTNRWPXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Stoichiometry and Conditions

A typical procedure involves dissolving WO₃ in a concentrated KOH solution (40–60% w/v) at 80–100°C under vigorous stirring. The reaction follows the stoichiometry:

Excess KOH ensures complete neutralization, with reaction times ranging from 2 to 6 hours depending on particle size and agitation. Alternatively, K₂CO₃ may substitute KOH, though this requires higher temperatures (100–120°C) due to the weaker basicity of carbonate ions.

Yield and Purity Considerations

Yields exceeding 95% are achievable when using stoichiometric ratios of 1:2.2 (WO₃:KOH) to account for volatilization losses. Impurities such as unreacted WO₃ or potassium polytungstates are minimized by maintaining pH > 12 during crystallization.

Salt Metathesis and Ligand Substitution

Alternative routes employ salt metathesis reactions using tungsten halides or organometallic precursors. These methods are favored for producing high-purity K₂WO₄ with controlled crystallinity.

Tungsten Halide Precursors

The reaction of tungsten hexachloride (WCl₆) with potassium oxalate (K₂C₂O₄) in a non-aqueous solvent (e.g., dimethylformamide) proceeds via:

This method avoids aqueous intermediates, reducing hydrolysis byproducts. However, it requires inert gas atmospheres and yields ~85% due to KCl co-precipitation.

Organometallic Complexes

Recent advances utilize tungsten carbonyls, such as [WBr₂(CO)₃(MeCN)₂], reacted with potassium thiolates or alkoxides. For example, ligand substitution with pyridine-2-thiolate (PyS) in dichloromethane yields intermediates that oxidize to K₂WO₄ upon exposure to air. While this route offers precise control over stoichiometry, scalability is limited by precursor costs.

Hydrothermal and Microwave-Assisted Methods

Emerging techniques leverage hydrothermal and microwave irradiation to enhance reaction kinetics and crystallinity.

Hydrothermal Synthesis

Calcium tungstate (CaWO₄) synthesis protocols suggest analogous methods for K₂WO₄. Tungstic acid (H₂WO₄) and KOH are sealed in Teflon-lined autoclaves at 150–200°C for 12–24 hours. Elevated pressure promotes rapid dissolution-reprecipitation, yielding micron-sized crystals with 99% phase purity.

Microwave Irradiation

Microwave-assisted hydrothermal (MAH) methods reduce synthesis times to <1 hour. A 1:2 molar ratio of WO₃:KOH in water irradiated at 200 W (2.45 GHz) produces nanoscale K₂WO₄ with surface areas up to 50 m²/g, advantageous for catalytic applications.

Purification and Crystallization Techniques

Post-synthesis purification is critical for removing ionic byproducts (e.g., KCl, KOH) and achieving pharmaceutical-grade purity.

Recrystallization

K₂WO₄ is recrystallized from hot water (0.7 mL/g) at 80°C, followed by cooling to 5°C to induce supersaturation. Three successive washes with cold ethanol remove residual K⁺ ions, yielding 99.5% pure crystals.

Solvent Evaporation

Slow evaporation of aqueous solutions at 25°C produces large single crystals suitable for X-ray diffraction. This method favors the monoclinic phase (space group P2₁/c), as confirmed by powder XRD.

Characterization and Analytical Findings

Structural Analysis

X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) studies confirm tetrahedral WO₄²⁻ geometry in K₂WO₄, with W–O bond lengths of 1.78 Å. Fourier-transform infrared (FTIR) spectra show characteristic ν(W=O) stretches at 850 cm⁻¹ and 780 cm⁻¹.

Thermal and Reductive Behavior

Thermogravimetric analysis (TGA) reveals stability up to 400°C, above which decomposition to WO₃ and K₂O occurs. Hydrogen temperature-programmed reduction (H₂-TPR) indicates partial reduction to W⁵+ species at 600°C, influenced by synthesis method.

Comparative Evaluation of Methods

Table 1: Synthesis Method Comparison

Table 2: Physical Properties of K₂WO₄

| Property | Value |

|---|---|

| Melting Point | 921°C |

| Density | 3.12 g/cm³ |

| Solubility (H₂O) | 74 g/100 mL (25°C) |

| Crystal System | Monoclinic |

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 516870 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions of the compound with Chemical Abstracts Service number 516870 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed: The major products formed from the reactions of the compound with Chemical Abstracts Service number 516870 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

The compound with Chemical Abstracts Service number 516870 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is studied for its potential therapeutic effects and mechanisms of action. Additionally, it has applications in industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 516870 involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function and activity. The compound’s effects are mediated through various biochemical pathways, which are the focus of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Alkali Metal Tungstates

Physical Properties

- Cesium tungsten bronze (Cs₀.₃₃WO₃) exhibits unique properties such as low electrical resistivity and near-infrared absorption, making it suitable for thermal insulation nanomaterials .

Reactivity and Catalytic Activity

The [WO₄]²⁻ anion’s geometry and cation size influence reactivity. For example:

- Isolated dioxo W⁶⁺ species (as in Na₂WO₄) enhance catalytic activity in oxidation reactions .

- Cs₀.₃₃WO₃’s oxygen-deficient structure facilitates electron transport, critical for its thermal and electrical applications .

Research Trends and Gaps

- Synthesis Focus : Most studies prioritize synthesis and structural characterization over application development .

- Nanomaterial Potential: Cs₀.₃₃WO₃ nanoparticles show promise in smart windows and energy storage, but scalability and stability require further investigation .

- Biological Relevance: Tungsten complexes with sulfur/nitrogen ligands are explored in bioinorganic chemistry, but tungstates remain understudied in biological systems .

Q & A

Q. What is a reliable synthetic method for dipotassium dioxido(dioxo)tungsten, and how can reaction conditions be optimized?

Dipotassium dioxido(dioxo)tungsten (KWO) is synthesized by reacting tungsten trioxide (WO) with potassium hydroxide (KOH) in aqueous solution. The reaction follows:

Optimization involves controlling temperature (80–100°C), molar ratios (1:2.2 WO:KOH to ensure complete dissolution), and stirring duration (2–4 hours). Post-synthesis, crystallization is achieved via slow evaporation or ethanol addition. Purity is confirmed by X-ray diffraction (XRD) and elemental analysis .

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| WO:KOH molar ratio | 1:2.2 |

| Reaction time | 2–4 hours |

| Crystallization method | Slow evaporation or ethanol addition |

Q. What analytical techniques are critical for structural and compositional characterization?

- XRD : Confirms crystalline phase and lattice parameters (e.g., monoclinic structure, space group ) .

- X-ray Absorption Spectroscopy (XAS) : Probes local tungsten coordination (e.g., WO tetrahedral geometry) .

- Infrared (IR) Spectroscopy : Identifies W=O and W–O vibrational modes (~850 cm and ~450 cm) .

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : Quantifies potassium and tungsten content.

Q. How is dipotassium dioxido(dioxo)tungsten applied in precipitating biomolecules?

The compound selectively precipitates alkaloids and proteins via electrostatic interactions between WO anions and positively charged functional groups (e.g., amine groups). Methodology:

- Adjust solution pH to 6–8 to maintain WO stability.

- Use a 0.1–0.5 M solution of KWO in buffered systems.

- Centrifuge precipitated complexes and validate recovery via UV-Vis or mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights exist for its role in catalytic oxidation reactions?

KWO activates hydrogen peroxide (HO) in oxidation reactions, forming peroxotungstate intermediates (e.g., [WO(O)]). Key steps:

Q. How can DFT calculations elucidate its electronic structure and reactivity?

Density Functional Theory (DFT) models the electronic configuration of WO, predicting:

- Bond lengths (W–O: ~1.78 Å) and angles (O–W–O: ~109.5°).

- Frontier molecular orbitals (e.g., HOMO localized on oxygen lone pairs).

- Reaction pathways for oxidation catalysis, validated against experimental EPR and XAS data .

Q. What are the challenges in studying its interactions with proteins?

- Nonspecific binding : WO may denature proteins at high concentrations. Mitigate by using low ionic strength buffers.

- Competitive anions : Phosphate or sulfate ions can displace WO. Control via ion chromatography.

- Structural analysis : Cryo-EM or small-angle X-ray scattering (SAXS) can resolve protein-tungstate complexes .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling tungsten compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.